5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with ethyl and dimethyl groups, indicating the presence of alkyl substituents. The compound also contains a sulfonamide group (-SO2NH2), which is a common functional group in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzo[b][1,4]oxazepin ring system would likely contribute to the rigidity of the molecule, while the various substituents would add complexity to the molecule’s 3D shape .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could enhance its solubility in water, while the alkyl substituents could increase its lipophilicity .Scientific Research Applications
Photodynamic Therapy Applications
- Research on structurally similar compounds, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, has shown their effectiveness in photodynamic therapy, particularly in cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibitor Effects
- Synthesized benzenesulfonamides, including those similar in structure to the compound , have shown potential in antimicrobial activities and as enzyme inhibitors. Notably, they have been observed to have significant inhibition potencies on enzymes like carbonic anhydrase II and I, with various synthesized compounds exhibiting high inhibition potencies (Alyar et al., 2018).
Synthetic Methodologies and Molecular Modeling
- The synthesis of compounds structurally related to 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide offers insights into novel synthetic methodologies. This includes the development of new Schiff bases and their application in creating various antimicrobial and antifungal agents. Molecular modeling studies of these compounds provide further understanding of their potential as anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-15-8-10-19(28-5)20(12-15)30(26,27)23-16-9-11-18-17(13-16)24(7-2)21(25)22(3,4)14-29-18/h8-13,23H,6-7,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYZOHHYOTUQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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